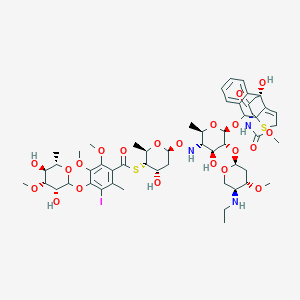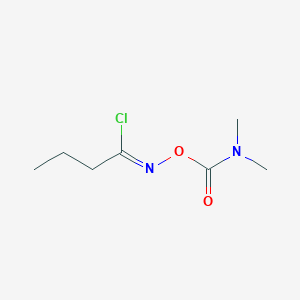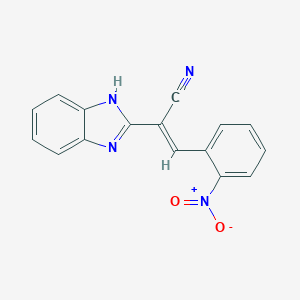
(Diphenylphosphinyl)acetic acid (2-thienylmethylene)hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Diphenylphosphinyl)acetic acid (2-thienylmethylene)hydrazide, also known as DPTH, is a chemical compound that has gained significant attention in the field of medicinal chemistry. DPTH is a hydrazide derivative that has been found to possess potent biological activity, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of (Diphenylphosphinyl)acetic acid (2-thienylmethylene)hydrazide involves the inhibition of tubulin polymerization, which is essential for cell division. (Diphenylphosphinyl)acetic acid (2-thienylmethylene)hydrazide binds to the colchicine binding site on tubulin, preventing the formation of microtubules and disrupting the normal cell division process. This disruption leads to the activation of apoptosis in cancer cells, ultimately leading to their death.
Biochemical and physiological effects:
(Diphenylphosphinyl)acetic acid (2-thienylmethylene)hydrazide has been found to have several biochemical and physiological effects. Studies have shown that (Diphenylphosphinyl)acetic acid (2-thienylmethylene)hydrazide inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. (Diphenylphosphinyl)acetic acid (2-thienylmethylene)hydrazide has also been found to inhibit the expression of several proteins involved in cell cycle regulation, including cyclin D1 and cyclin E. These effects contribute to the antiproliferative activity of (Diphenylphosphinyl)acetic acid (2-thienylmethylene)hydrazide in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (Diphenylphosphinyl)acetic acid (2-thienylmethylene)hydrazide in lab experiments is its potency. (Diphenylphosphinyl)acetic acid (2-thienylmethylene)hydrazide has been found to have potent antiproliferative activity against cancer cells, making it a useful tool for studying the mechanisms of cancer cell growth and division. However, one limitation of using (Diphenylphosphinyl)acetic acid (2-thienylmethylene)hydrazide in lab experiments is its toxicity. (Diphenylphosphinyl)acetic acid (2-thienylmethylene)hydrazide has been found to be toxic to normal cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of (Diphenylphosphinyl)acetic acid (2-thienylmethylene)hydrazide. One direction is the development of (Diphenylphosphinyl)acetic acid (2-thienylmethylene)hydrazide analogs with improved potency and selectivity. Another direction is the study of the pharmacokinetics and pharmacodynamics of (Diphenylphosphinyl)acetic acid (2-thienylmethylene)hydrazide in vivo. This will help to determine the optimal dosing and administration regimen for (Diphenylphosphinyl)acetic acid (2-thienylmethylene)hydrazide in clinical settings. Additionally, the study of the combination of (Diphenylphosphinyl)acetic acid (2-thienylmethylene)hydrazide with other anticancer agents may lead to the development of more effective cancer therapies.
Synthesemethoden
The synthesis of (Diphenylphosphinyl)acetic acid (2-thienylmethylene)hydrazide involves the reaction of 2-thienylmethylenehydrazine with diphenylphosphinic chloride in the presence of a base. The resulting product is then treated with acetic acid to obtain (Diphenylphosphinyl)acetic acid (2-thienylmethylene)hydrazide. The synthesis of (Diphenylphosphinyl)acetic acid (2-thienylmethylene)hydrazide is relatively simple and can be carried out using standard laboratory equipment.
Wissenschaftliche Forschungsanwendungen
(Diphenylphosphinyl)acetic acid (2-thienylmethylene)hydrazide has been extensively studied for its potential use as an anticancer agent. Studies have shown that (Diphenylphosphinyl)acetic acid (2-thienylmethylene)hydrazide inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. (Diphenylphosphinyl)acetic acid (2-thienylmethylene)hydrazide has also been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism that plays a crucial role in preventing the growth and spread of cancer.
Eigenschaften
CAS-Nummer |
135689-14-4 |
|---|---|
Produktname |
(Diphenylphosphinyl)acetic acid (2-thienylmethylene)hydrazide |
Molekularformel |
C19H17N2O2PS |
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
2-diphenylphosphoryl-N-[(E)-thiophen-2-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C19H17N2O2PS/c22-19(21-20-14-18-12-7-13-25-18)15-24(23,16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-14H,15H2,(H,21,22)/b20-14+ |
InChI-Schlüssel |
LQEYCJXUZMEVBL-XSFVSMFZSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)P(=O)(CC(=O)N/N=C/C2=CC=CS2)C3=CC=CC=C3 |
SMILES |
C1=CC=C(C=C1)P(=O)(CC(=O)NN=CC2=CC=CS2)C3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)P(=O)(CC(=O)NN=CC2=CC=CS2)C3=CC=CC=C3 |
Synonyme |
(Diphenylphosphinyl)acetic acid (2-thienylmethylene)hydrazide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}thiophene-2-carboxamide](/img/structure/B236331.png)
![N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-furamide](/img/structure/B236333.png)
![5-Acetamido-2-[2-[5-acetamido-2-[[5-acetamido-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxan-2-yl]oxymethyl]-6-[3,5-dihydroxy-2-(hydroxymethyl)-6-[1,2,5-trihydroxy-6-oxo-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexan-3-yl]oxyoxan-4-yl]oxy-3-hydroxyoxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B236335.png)


![2-(4-chloro-3-methylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B236355.png)
![N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}pentanamide](/img/structure/B236356.png)

![N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236366.png)

![5-bromo-2-chloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B236372.png)


![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B236386.png)